N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Furan derivatives, such as N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-propylbenzamide, are extensively utilized in the synthesis of heterocyclic compounds. They are key building blocks in carboand heterocyclic compound chemistry. For example, they are used in the synthesis of pyrrolo[1,2-a]diazepinone derivatives, which have shown a wide range of biological activities, including anxiolytic, sedative, antiepileptic, and analgesic actions. These derivatives also possess antibacterial and anti-fungal properties, with high specificity towards dermatophytes (Stroganova et al., 2009).
Chemical Reactions and Synthesis Methods
The compound is involved in multicomponent reactions, such as those with imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions produce fully substituted furans, which are challenging to synthesize by other methods. This underscores the utility of the compound in organic synthesis, offering novel approaches to create complex molecular structures (Pan et al., 2010).
Analytical and Spectral Studies
Furan ring-containing organic ligands, such as the subject compound, are studied for their chelating properties. This includes investigating their interactions with transition metals, which is vital for understanding their potential applications in coordination chemistry and material science. Such studies often involve characterizing these compounds using elemental analyses, spectral studies, and magnetic moment determination (Patel, 2020).
Applications in Synthesis of Therapeutic Agents
The compound's derivatives are explored for the synthesis of therapeutic agents. For instance, pyridopsoralens synthesized from furan derivatives have potential applications in treating various diseases due to their biological activity. This research is crucial for developing new drugs and therapeutic agents (Morón et al., 1983).
Antioxidative Activity in Food Chemistry
The antioxidative properties of heterocyclic compounds, including those derived from furan, are significant in food chemistry. They are studied for their potential to inhibit oxidation in various food products, contributing to food preservation and safety (Yanagimoto et al., 2002).
Mechanism of Action
The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The affected biochemical pathways can vary widely depending on the specific targets and the nature of the interaction .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how much of the compound reaches its target .
The result of the compound’s action can manifest as changes at the molecular and cellular level, such as altered gene expression, enzyme activity, or cellular signaling .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-15-4-6-17(7-5-15)20(23)22-12-16-10-19(13-21-11-16)18-8-9-24-14-18/h4-11,13-14H,2-3,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCRNSQFCXKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.